N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide
Description
N-[2,2,2-Trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide is a synthetic compound characterized by a trichloroethyl backbone linked to a 2-chlorophenoxy group and a furan-2-carboxamide moiety. Its synthesis likely involves condensation of chloral hydrate with a chlorophenoxyacetic acid amide derivative, followed by functionalization to introduce the furan carboxamide group .
Properties
Molecular Formula |
C13H9Cl4NO3 |
|---|---|
Molecular Weight |
369.0 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H9Cl4NO3/c14-8-4-1-2-5-9(8)21-12(13(15,16)17)18-11(19)10-6-3-7-20-10/h1-7,12H,(H,18,19) |
InChI Key |
PEFIHUYNZWBIQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide typically involves the reaction of 2-chlorophenol with 2,2,2-trichloroethylamine to form an intermediate, which is then reacted with furan-2-carboxylic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide exhibits significant antimicrobial activity. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with metabolic pathways within microbial cells.
Anticancer Properties
The compound has also demonstrated promising anticancer effects in vitro. Research indicates its ability to induce apoptosis (programmed cell death) in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The proposed mechanisms include:
- Induction of Apoptosis : The compound promotes apoptosis by affecting mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.
- Cell Cycle Arrest : It causes S-phase arrest in cancer cells, inhibiting their proliferation.
Interaction Studies
Understanding the binding affinity of this compound with various biological targets is crucial for elucidating its mechanism of action. Techniques employed in these studies include:
- Molecular Docking : To predict how the compound interacts with target proteins.
- Binding Affinity Assays : To quantify the strength of interaction with specific receptors or enzymes.
These studies are essential for optimizing the compound for further development in therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Trichloroethyl Backbones
2-(2,4-Dichlorophenoxy)-N-(2,2,2-Trichloro-1-Hydroxyethyl)acetamide (Compound 3 in )
- Structure: Replaces the furan-2-carboxamide group with an acetamide and a 2,4-dichlorophenoxy moiety.
- Synthesis: Formed via melt condensation of chloral hydrate and 2,4-dichlorophenoxyacetic acid amide .
- Activity: Derivatives of 2-(2,4-dichlorophenoxy)acetic acid are noted for anti-inflammatory properties via selective COX-2 inhibition . The absence of the furan ring may reduce binding diversity compared to the target compound.
2,4-Dichloro-N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)Amino)Ethyl)Benzamide (Compound 4 in )
- Structure : Substitutes the furan carboxamide with a benzamide and a 1,3,4-thiadiazole ring.
- Activity : Exhibits strong dihydrofolate reductase (DHFR) inhibition (ΔG = −9.0 kcal/mol) via three hydrogen bonds in the enzyme’s active site . The thiadiazole ring enhances π-π stacking, whereas the target compound’s furan may prioritize hydrogen bonding.
5-Bromo-N-(2,2,2-Trichloro-1-(3-(p-Tolyl)Thioureido)Ethyl)Furan-2-Carboxamide ()
- Structure: Features a brominated furan and a thioureido group instead of chlorophenoxy.
Functional Analogues with Heterocyclic Moieties
1,3,4-Thiadiazole Derivatives ()
- Structure : Incorporate a thiadiazole ring linked to trichloroethyl and aryl groups.
- Activity : Demonstrated antimicrobial, antitumor, and DHFR inhibitory activities . The sulfur in thiadiazole facilitates hydrophobic interactions, whereas the furan’s oxygen in the target compound may favor polar binding.
Quinoline and Cinnamic Acid Derivatives ()
- Structure: Include (E)-3-(thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide.
- Activity: Bind to GADD34:PP1 enzyme with ΔG ≈ −12.3 kcal/mol via hydrophobic interactions .
Pharmacological and Biochemical Comparisons
Enzyme Inhibition Potential
- DHFR Inhibition : Compound 4 () shows stronger DHFR binding (ΔG = −9.0 kcal/mol) than typical furan carboxamides, suggesting thiadiazole’s superiority in enzyme interaction. The target compound’s furan may require additional substituents to match this activity.
- COX-2 Inhibition: 2-(2,4-Dichlorophenoxy)acetic acid derivatives () highlight the importance of the dichlorophenoxy group for anti-inflammatory activity. The target compound’s 2-chlorophenoxy group may offer similar selectivity but with unconfirmed efficacy.
Molecular Docking and Binding Interactions
Biological Activity
N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide, a chlorinated compound, has garnered interest due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H11Cl4N2O2
- Molecular Weight : 387.117 g/mol
- CAS Number : 4384894
The presence of multiple chlorine atoms contributes to its lipophilicity and potential for bioaccumulation.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.
- Antiproliferative Effects : In vitro studies suggest that the compound can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Endocrine Disruption : Preliminary data indicate that it may act as an endocrine disruptor, affecting hormonal pathways in exposed organisms.
Toxicity Profile
The toxicity of this compound has been assessed in various studies:
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in MDPI demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant antimicrobial activity. The study highlighted the compound's potential for use in agricultural applications as a pesticide . -
Carcinogenicity Assessment :
Research conducted by the International Agency for Research on Cancer (IARC) classified the compound as possibly carcinogenic to humans based on animal studies showing tumor formation in exposed subjects. This assessment underscores the need for careful handling and regulatory scrutiny . -
Endocrine Disruption Study :
A recent study explored the effects of this compound on endocrine systems in aquatic organisms. Results indicated alterations in reproductive behaviors and hormone levels in fish exposed to sub-lethal concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
